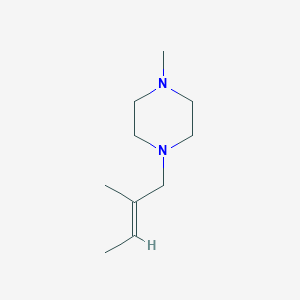![molecular formula C17H16N2O2 B5794979 5-[(2-methylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5794979.png)
5-[(2-methylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(2-methylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole is a synthetic compound with potential applications in scientific research. This compound is of interest to researchers due to its unique chemical structure and potential biological activity. In
Applications De Recherche Scientifique
5-[(2-methylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole has potential applications in scientific research, particularly in the fields of medicinal chemistry and pharmacology. This compound has been shown to exhibit anti-inflammatory, analgesic, and anti-tumor activity in animal models. It has also been investigated as a potential treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Mécanisme D'action
The mechanism of action of 5-[(2-methylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in inflammation and tumor growth. It may also interact with neurotransmitter receptors in the brain, leading to its potential use in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
Studies have shown that this compound can reduce inflammation and pain in animal models. It has also been shown to inhibit tumor growth and induce apoptosis in cancer cells. In addition, this compound has been shown to improve cognitive function and reduce oxidative stress in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-[(2-methylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole in lab experiments is its potential for multiple applications in medicinal chemistry and pharmacology research. However, one limitation is the lack of human clinical trials, which limits its potential for use in human medicine.
Orientations Futures
Future research on 5-[(2-methylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole should focus on its potential for use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additional studies should also be conducted to further understand its mechanism of action and potential side effects. Finally, more research is needed to investigate the potential for this compound to be used in combination with other drugs for enhanced therapeutic effects.
Conclusion:
In conclusion, this compound is a synthetic compound with potential applications in scientific research. Its unique chemical structure and potential biological activity make it of interest to researchers in the fields of medicinal chemistry and pharmacology. While further research is needed to fully understand its mechanism of action and potential side effects, this compound shows promise for use in the treatment of neurodegenerative diseases and as a potential anti-inflammatory and anti-tumor agent.
Méthodes De Synthèse
The synthesis of 5-[(2-methylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole involves the reaction of 2-methylphenol, 3-methylbenzaldehyde, and hydrazine hydrate. The reaction is carried out in the presence of a catalyst, such as acetic acid or sulfuric acid, and under reflux conditions. The resulting product is then purified by recrystallization or column chromatography.
Propriétés
IUPAC Name |
5-[(2-methylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-12-6-5-8-14(10-12)17-18-16(21-19-17)11-20-15-9-4-3-7-13(15)2/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYZKMAMHPGZYEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)COC3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{4-allyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5794908.png)


![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5794919.png)

![2-[(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide](/img/structure/B5794933.png)


![[5-(3,4,5-trimethoxyphenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B5794963.png)
![N-{[(5-bromo-2-pyridinyl)amino]carbonothioyl}propanamide](/img/structure/B5794971.png)
![4-[(2,4-dichlorobenzyl)amino]-2-methyl-4-oxo-2-butenoic acid](/img/structure/B5794978.png)
![4-[3-mercapto-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]benzoic acid](/img/structure/B5794990.png)
